Phosphoramidite

説明

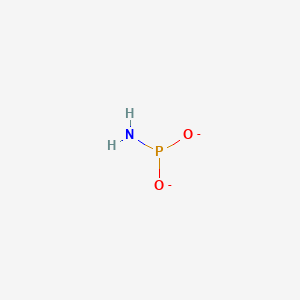

Structure

3D Structure

特性

分子式 |

H2NO2P-2 |

|---|---|

分子量 |

78.995 g/mol |

InChI |

InChI=1S/H2NO2P/c1-4(2)3/h1H2/q-2 |

InChIキー |

LLKYUHGUYSLMPA-UHFFFAOYSA-N |

正規SMILES |

NP([O-])[O-] |

同義語 |

phosphoramidite |

製品の起源 |

United States |

Foundational & Exploratory

The Cornerstone of Synthetic Biology: A Deep Dive into Phosphoramidite Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology and drug development, the ability to rapidly and accurately synthesize custom oligonucleotides is paramount. From diagnostic probes and PCR primers to therapeutic antisense oligonucleotides and the foundational elements of synthetic genes, the chemical synthesis of DNA and RNA is a critical enabling technology. The gold standard and most widely used method for this process is phosphoramidite synthesis. This in-depth guide elucidates the intricate mechanism of this compound chemistry, provides detailed experimental protocols, and presents key performance data for the discerning researcher.

The Core Mechanism: A Four-Step Cyclical Process

Step 1: Deprotection (Detritylation)

The synthesis cycle begins with the removal of the 5'-hydroxyl protecting group from the nucleotide attached to the solid support. This protecting group is typically a dimethoxytrityl (DMT) group, which is acid-labile.[3] A solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane, is passed over the solid support.[7] This cleaves the DMT group, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[8] The DMT cation that is released has a characteristic orange color, and its absorbance can be measured to monitor the efficiency of each coupling cycle in real-time.[8][9]

Step 2: Coupling

With the 5'-hydroxyl group now available, the next this compound monomer is introduced. The this compound monomer is a nucleoside with its 5'-hydroxyl group protected by a DMT group, its exocyclic amines protected with groups like benzoyl or acetyl, and a reactive this compound group at the 3' position.[2][3] The this compound group is activated by an acidic azole catalyst, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI).[10] This activation protonates the diisopropylamino group on the this compound, turning it into a good leaving group.[1][9] The exposed 5'-hydroxyl group of the growing chain then attacks the phosphorus of the activated this compound, forming a phosphite (B83602) triester linkage and elongating the oligonucleotide chain by one nucleotide.[1] This reaction is carried out in an anhydrous solvent, typically acetonitrile, to prevent the reaction of the activated this compound with water.[8]

Step 3: Capping

The coupling reaction is highly efficient, often exceeding 99%, but it is not perfect.[5][8] To prevent the small percentage of unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would result in deletion mutations (n-1 shortmers), a capping step is introduced.[7][8] A mixture of acetic anhydride (B1165640) and a catalyst, such as 1-methylimidazole (B24206) (NMI), is used to acetylate these unreacted 5'-hydroxyl groups, rendering them inert to further chain elongation.[8][9][11]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions.[8] To create a more stable phosphate (B84403) triester linkage, an oxidation step is performed.[8] A solution of iodine in the presence of water and a weak base like pyridine (B92270) is introduced.[8] This converts the P(III) phosphite triester to a more stable P(V) phosphate triester, which is the natural backbone of DNA.[1][8] With the completion of the oxidation step, the cycle is finished, and the process can be repeated, starting with the detritylation of the newly added nucleotide, until the desired oligonucleotide sequence is assembled.

Post-Synthesis: Cleavage and Deprotection

Once the desired oligonucleotide sequence has been synthesized, it must be cleaved from the solid support and all remaining protecting groups must be removed. This is typically achieved by incubation with a basic solution.

Cleavage: The linker attaching the oligonucleotide to the solid support is an ester, which is cleaved by base-catalyzed hydrolysis. Concentrated ammonium (B1175870) hydroxide (B78521) is a traditional reagent for this purpose, with cleavage typically occurring in about an hour at room temperature.[12][13]

Deprotection: The same basic solution also removes the protecting groups from the phosphate backbone (the cyanoethyl groups) and the exocyclic amines of the nucleobases.[14] A common and highly effective deprotection solution is a 1:1 mixture of ammonium hydroxide and aqueous methylamine (B109427) (AMA).[12][15] This mixture can achieve complete deprotection in as little as 5-10 minutes at 65°C.[12][15] It is important to note that the choice of base protecting groups on the phosphoramidites must be compatible with the deprotection method to avoid side reactions. For instance, when using AMA, acetyl-protected dC is preferred over benzoyl-protected dC to prevent transamination.[12][15]

Quantitative Data in this compound Synthesis

The efficiency of each step in the synthesis cycle is critical to achieving a high yield of the full-length oligonucleotide. The following tables summarize key quantitative data related to the process.

| Parameter | Typical Value | Notes |

| Coupling Efficiency | >99% | Consistently high coupling efficiency is crucial for the synthesis of long oligonucleotides. Even a small decrease in efficiency can significantly lower the yield of the full-length product.[5] |

| Overall Yield | Dependent on length and coupling efficiency | The overall yield of the full-length product is calculated as (Coupling Efficiency)^(Number of couplings). |

| Detritylation Time | ~30 seconds | Varies with the specific acid and its concentration.[11] |

| Coupling Time | 30 seconds to 10 minutes | Standard bases couple quickly, while modified bases may require longer reaction times.[11] |

| Capping Time | ~30 seconds | A rapid reaction to block unreacted hydroxyls. |

| Oxidation Time | ~30 seconds | Quick conversion of the phosphite to a stable phosphate. |

| Step | Reagent(s) | Typical Concentration | Solvent |

| Detritylation | Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) | 2-3% | Dichloromethane or Toluene[7] |

| Coupling | This compound Monomer | 0.02 - 0.2 M | Acetonitrile[7] |

| Activator (e.g., ETT, DCI) | 0.2 - 0.7 M | Acetonitrile[7] | |

| Capping | Acetic Anhydride (Cap A) | - | Tetrahydrofuran (THF) / Pyridine[9][11] |

| 1-Methylimidazole (Cap B) | - | Tetrahydrofuran (THF) / Pyridine[9][11] | |

| Oxidation | Iodine | 0.02 - 0.1 M | THF / Pyridine / Water[11] |

| Cleavage & Deprotection | Ammonium Hydroxide / Methylamine (AMA) (1:1 v/v) | - | Water[12] |

| Concentrated Ammonium Hydroxide | 28-33% NH3 | Water[12] |

| Deprotection Method | Reagent | Temperature | Time | Notes |

| Standard | Concentrated Ammonium Hydroxide | 55 °C | 8-16 hours | Traditional method, effective but slow.[12] |

| UltraFAST | AMA (Ammonium Hydroxide / Methylamine) | 65 °C | 5-10 minutes | Significantly reduces deprotection time. Requires compatible protecting groups (e.g., Ac-dC).[12][15] |

| Gaseous Amines | Gaseous Ammonia or Methylamine | Room Temperature | 2-35 minutes | A rapid and mild deprotection method.[16] |

Visualizing the this compound Synthesis Workflow

The following diagrams, generated using the DOT language, illustrate the cyclical nature of this compound synthesis and the detailed chemical mechanisms of each core step.

Caption: The four-step cyclical workflow of this compound oligonucleotide synthesis.

References

- 1. twistbioscience.com [twistbioscience.com]

- 2. data.biotage.co.jp [data.biotage.co.jp]

- 3. alfachemic.com [alfachemic.com]

- 4. Mechanistic studies on the this compound coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sg.idtdna.com [sg.idtdna.com]

- 6. alfachemic.com [alfachemic.com]

- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 8. atdbio.com [atdbio.com]

- 9. biotage.com [biotage.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 12. glenresearch.com [glenresearch.com]

- 13. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]

- 14. Synthesis of DNA/RNA and Their Analogs via this compound and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. glenresearch.com [glenresearch.com]

- 16. researchgate.net [researchgate.net]

The Alchemist's Guide to Oligonucleotides: A Technical Primer on Protecting Groups in Phosphoramidite Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and drug development, the precise, automated chemical synthesis of oligonucleotides is a cornerstone technology. The robustness and widespread adoption of the phosphoramidite method hinges on a carefully orchestrated strategy of temporarily masking reactive functional groups to ensure the specific and sequential addition of nucleotide monomers. These temporary masks, known as protecting groups, are the silent guardians of synthetic fidelity. This in-depth technical guide provides a comprehensive overview of the core protecting groups in this compound chemistry, detailing their function, application, and removal, supplemented with detailed experimental protocols and comparative data to inform synthetic strategies.

The Imperative of Protection in Oligonucleotide Synthesis

A nucleoside is replete with reactive hydroxyl (-OH) and amino (-NH2) groups, all of which could potentially engage in unwanted side reactions during the chemical steps of oligonucleotide synthesis.[1][2] To direct the synthesis to proceed in a controlled 3' to 5' direction, it is essential to block all reactive sites except for the one intended to participate in the coupling reaction.[3][4] This is achieved through the strategic application of protecting groups that are stable to the conditions of the synthesis cycle but can be cleanly and efficiently removed at the appropriate junctures.

The Cast of Characters: Key Protecting Groups and Their Roles

The successful synthesis of an oligonucleotide requires the protection of four key functional groups on the incoming this compound monomer: the 5'-hydroxyl group, the phosphite (B83602) moiety, the exocyclic amino groups of the nucleobases, and, in the case of RNA synthesis, the 2'-hydroxyl group.

The Gatekeeper of the 5'-Hydroxyl: The Dimethoxytrityl (DMT) Group

The 4,4'-dimethoxytrityl (DMT) group is the quintessential protecting group for the 5'-hydroxyl of the nucleoside.[3][4] Its primary role is to prevent self-polymerization of the this compound monomers and to ensure that coupling occurs exclusively at the 5'-hydroxyl of the growing oligonucleotide chain.[1][5]

The DMT group is ideally suited for this role due to two key properties:

-

Acid Lability: It is rapidly and quantitatively cleaved under mild acidic conditions, typically using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[5][6]

-

Monitoring Capability: Upon cleavage, the DMT group forms a stable, bright orange-colored carbocation, which has a strong absorbance at 495 nm. The intensity of this color can be measured spectrophotometrically to monitor the efficiency of each coupling cycle in real-time.[3][7]

Shielding the Phosphite Moiety: The 2-Cyanoethyl Group

The this compound itself contains a reactive trivalent phosphorus atom that must be protected during synthesis. The 2-cyanoethyl group serves this purpose, preventing unwanted reactions at the phosphorus center.[4][8] This group is stable to the acidic and basic conditions of the synthesis cycle but is readily removed at the end of the synthesis via a β-elimination reaction under mild alkaline conditions, typically with aqueous ammonia.[3][4]

Masking the Nucleobases: A Tale of Standard and Labile Protection

The exocyclic amino groups of adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C) are nucleophilic and must be protected to prevent side reactions during the coupling and capping steps.[3][8] Thymine (T) and uracil (B121893) (U) lack an exocyclic amino group and generally do not require protection.[2]

Two main strategies for nucleobase protection are commonly employed:

-

Standard Protecting Groups: These are robust groups that require relatively harsh conditions for removal, typically prolonged heating in concentrated ammonium (B1175870) hydroxide (B78521).[3][6] The most common standard protecting groups are benzoyl (Bz) for adenine and cytosine, and isobutyryl (iBu) for guanine.[6][9]

-

Labile (Mild) Protecting Groups: These groups are designed for the synthesis of oligonucleotides containing sensitive modifications or labels that would not withstand the harsh conditions of standard deprotection.[8][10] These "UltraMILD" protecting groups can be removed under much gentler conditions, such as with potassium carbonate in methanol (B129727) at room temperature or with milder amine solutions.[11][12] Examples include phenoxyacetyl (Pac) for adenine, acetyl (Ac) for cytosine, and isopropylphenoxyacetyl (iPr-Pac) for guanine.[12][13] A faster deprotection can be achieved using a mixture of ammonium hydroxide and methylamine (B109427) (AMA), which requires the use of acetyl (Ac) protected dC.[6][10][11]

The Challenge of the 2'-Hydroxyl in RNA Synthesis

The presence of the 2'-hydroxyl group in ribonucleosides adds a layer of complexity to RNA synthesis. This group must be protected to prevent chain cleavage and other side reactions during the synthesis cycle.[14] The ideal 2'-hydroxyl protecting group must be stable throughout the synthesis and be removable without causing degradation of the RNA strand.

Commonly used 2'-hydroxyl protecting groups include:

-

tert-Butyldimethylsilyl (TBDMS): This is the most widely used protecting group for the 2'-hydroxyl.[14][15] It is stable to the conditions of the synthesis cycle and is typically removed at the end of synthesis using a fluoride (B91410) reagent, such as tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) trihydrofluoride (TEA·3HF).[15][16]

-

2'-O-bis(2-acetoxyethoxy)methyl (ACE): The ACE protecting group offers an alternative deprotection strategy. It is stable to the acidic conditions of detritylation but is removed in a two-step process involving basic deacetylation followed by a mild acidic treatment to remove the resulting orthoester.[17][18]

Quantitative Comparison of Deprotection Conditions

The choice of protecting group strategy is dictated by the desired oligonucleotide sequence, the presence of any sensitive modifications, and the required speed of deprotection. The following tables summarize the deprotection conditions for common protecting groups.

Table 1: Deprotection Conditions for Standard Nucleobase Protecting Groups

| Nucleobase | Protecting Group | Deprotection Reagent | Temperature | Time |

| Adenine | Benzoyl (Bz) | Concentrated Ammonium Hydroxide | 55 °C | 8-16 hours[10] |

| Cytosine | Benzoyl (Bz) | Concentrated Ammonium Hydroxide | 55 °C | 8-16 hours[10] |

| Guanine | Isobutyryl (iBu) | Concentrated Ammonium Hydroxide | 55 °C | 16 hours[10] |

Table 2: Deprotection Conditions for Labile (Mild/Fast) Nucleobase Protecting Groups

| Nucleobase | Protecting Group | Deprotection Reagent | Temperature | Time |

| Adenine | Phenoxyacetyl (Pac) | 0.05 M K₂CO₃ in Methanol | Room Temp. | 4 hours[12] |

| Cytosine | Acetyl (Ac) | 0.05 M K₂CO₃ in Methanol | Room Temp. | 4 hours[12] |

| Guanine | iso-Propylphenoxyacetyl (iPr-Pac) | 0.05 M K₂CO₃ in Methanol | Room Temp. | 4 hours[12] |

| Adenine (various) | Standard or Mild | AMA (Ammonium hydroxide/Methylamine) | 65 °C | 10 minutes[6] |

| Cytosine | Acetyl (Ac) | AMA (Ammonium hydroxide/Methylamine) | 65 °C | 10 minutes[6][11] |

| Guanine (various) | dmf or Ac | AMA (Ammonium hydroxide/Methylamine) | 65 °C | 10 minutes[6][10] |

Table 3: Deprotection Conditions for 2'-Hydroxyl Protecting Groups in RNA Synthesis

| Protecting Group | Deprotection Reagent | Temperature | Time |

| tert-Butyldimethylsilyl (TBDMS) | TBAF in THF | Room Temp. | 12-24 hours |

| tert-Butyldimethylsilyl (TBDMS) | TEA·3HF in DMSO or DMF | 65 °C | 2.5 hours[15][19] |

Experimental Protocols for this compound Synthesis

The following protocols outline the key steps in a single cycle of automated solid-phase this compound synthesis.

Protocol 1: Detritylation (Deblocking)

-

Reagent: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[6]

-

Procedure: a. The synthesis column containing the solid support-bound oligonucleotide is flushed with the deblocking solution. b. The reaction is allowed to proceed for a brief period (typically 30-60 seconds) to ensure complete removal of the DMT group. c. The column is then thoroughly washed with anhydrous acetonitrile (B52724) to remove the acid and the cleaved DMT cation.[6] d. The orange-colored effluent containing the DMT cation can be collected and its absorbance at 495 nm measured to determine the coupling efficiency of the previous cycle.[3][7]

Protocol 2: Coupling

-

Reagents:

-

This compound monomer (0.02-0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).[6]

-

-

Procedure: a. The appropriate this compound monomer and the activator solution are simultaneously delivered to the synthesis column. b. The activator protonates the diisopropylamino group of the this compound, forming a highly reactive intermediate.[3] c. This reactive intermediate then couples with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.[6] d. The coupling reaction is typically allowed to proceed for 30-180 seconds.[6] e. Following the coupling reaction, the column is washed with anhydrous acetonitrile.

Protocol 3: Capping

-

Reagents:

-

Capping Reagent A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF) and 2,6-lutidine or pyridine.[6][20]

-

Capping Reagent B: 16% N-Methylimidazole (NMI) in THF.[6][20]

-

-

Procedure: a. Capping reagents A and B are delivered to the synthesis column to acetylate any unreacted 5'-hydroxyl groups.[5][20] b. This "capping" step prevents the elongation of failure sequences (n-1 mers) in subsequent synthesis cycles.[21] c. The reaction is typically complete within 30 seconds. d. The column is then washed with anhydrous acetonitrile.

Protocol 4: Oxidation

-

Reagent: 0.02-0.1 M Iodine in a mixture of THF, pyridine, and water.[6][20]

-

Procedure: a. The oxidation solution is delivered to the synthesis column. b. The iodine oxidizes the unstable phosphite triester linkage to a more stable pentavalent phosphate (B84403) triester.[3][20] c. The oxidation is typically complete within 30 seconds. d. The column is then washed with anhydrous acetonitrile to remove the oxidation reagent and prepare for the next synthesis cycle.[6]

Protocol 5: Final Cleavage and Deprotection

-

Cleavage from Solid Support: a. After the final synthesis cycle, the oligonucleotide is cleaved from the solid support. For standard succinyl linkers, this is typically achieved by incubation with concentrated ammonium hydroxide at room temperature for 1-2 hours.[3]

-

Deprotection of Phosphate and Nucleobase Protecting Groups: a. The solution containing the cleaved oligonucleotide is then heated to remove the cyanoethyl groups from the phosphate backbone and the protecting groups from the nucleobases.[3] b. The specific temperature and duration of this step depend on the type of nucleobase protecting groups used (see Tables 1 and 2).

-

Deprotection of 2'-Hydroxyl Group (for RNA): a. After removal of the base and phosphate protecting groups, the RNA is treated with a fluoride-containing reagent to remove the 2'-TBDMS groups (see Table 3).[15][19]

-

Purification: a. The fully deprotected oligonucleotide is then purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length product from any shorter failure sequences.

Visualizing the this compound Synthesis Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in this compound synthesis.

Caption: The four-step cycle of this compound oligonucleotide synthesis.

Caption: Key protecting groups on a this compound monomer.

Caption: General workflow for oligonucleotide deprotection and purification.

Conclusion

The judicious selection and application of protecting groups are fundamental to the success of this compound-based oligonucleotide synthesis. From the acid-labile DMT group that orchestrates the stepwise elongation to the diverse array of base- and sugar-protecting groups that accommodate a wide range of chemical modifications, this molecular toolkit empowers researchers to construct custom oligonucleotides with high fidelity and purity. A thorough understanding of the chemistry of these protecting groups and their respective deprotection conditions is essential for optimizing synthetic protocols and achieving the desired oligonucleotide product for applications ranging from basic research to the development of novel therapeutics.

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. Manual Oligonucleotide Synthesis Using the this compound Method | Springer Nature Experiments [experiments.springernature.com]

- 3. atdbio.com [atdbio.com]

- 4. twistbioscience.com [twistbioscience.com]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. blog.biosearchtech.com [blog.biosearchtech.com]

- 9. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glenresearch.com [glenresearch.com]

- 11. glenresearch.com [glenresearch.com]

- 12. glenresearch.com [glenresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. kulturkaufhaus.de [kulturkaufhaus.de]

- 15. benchchem.com [benchchem.com]

- 16. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. glenresearch.com [glenresearch.com]

- 20. biotage.com [biotage.com]

- 21. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]

The Cornerstone of Modern Biology: A Technical Guide to the History and Evolution of Phosphoramidite Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

The ability to chemically synthesize DNA and RNA oligonucleotides with a defined sequence has been a revolutionary force in molecular biology, genomics, and the development of novel therapeutics. At the heart of this capability lies the phosphoramidite solid-phase synthesis method, a robust and efficient chemistry that has been continuously refined for over four decades. This in-depth technical guide explores the history and evolution of this cornerstone technology, providing a comprehensive overview of its core principles, detailed experimental protocols, and the quantitative leaps in performance that have made custom DNA and RNA a routine laboratory commodity.

From Humble Beginnings: The Pre-Phosphoramidite Era

The journey to routine oligonucleotide synthesis began in the 1950s, long before the advent of the this compound method. Early efforts were characterized by solution-phase chemistries that were laborious, slow, and limited in scale and the length of oligonucleotides that could be synthesized.

The first directed chemical synthesis of a dinucleotide was reported by Michelson and Todd in 1955.[1] This was followed by the development of the phosphodiester method by H. Gobind Khorana in the late 1950s, a significant step forward that introduced the concept of a sequential, cyclic synthesis scheme.[1] However, this method was plagued by the formation of side products and difficult purifications.

The late 1960s saw the introduction of the phosphotriester method by Robert Letsinger, which offered improved yields and easier purification by protecting the phosphate (B84403) backbone.[1] Despite these advances, the phosphotriester chemistry had limitations, with stepwise coupling efficiencies rarely exceeding 97%, restricting the routine synthesis of oligonucleotides to fewer than 20 bases and cycle times often exceeding an hour and a half.[1]

A pivotal innovation that paved the way for modern synthesis was the introduction of solid-phase synthesis by Robert Letsinger in 1965.[1] By attaching the growing oligonucleotide chain to a solid support, purification at each step was simplified to a mere washing process, dramatically improving efficiency.

The this compound Revolution: A Paradigm Shift in Synthesis

The true breakthrough came in the early 1980s with the development of This compound chemistry by Marvin H. Caruthers.[2] This new method utilized highly reactive this compound monomers as the building blocks for the growing oligonucleotide chain.[2] These synthons were stable enough to be stored but could be rapidly activated for coupling, leading to a dramatic increase in coupling efficiency and a significant reduction in cycle times.[1][3]

The combination of this compound chemistry with solid-phase synthesis and the subsequent automation of the process, pioneered by the collaboration between Caruthers and Leroy Hood which led to the formation of Applied Biosystems, transformed oligonucleotide synthesis from a specialized art into a routine and accessible technology. This convergence of innovations democratized access to synthetic DNA and RNA, fueling advancements in PCR, DNA sequencing, genetic engineering, and the burgeoning field of biotechnology.

The Evolution of Performance: A Quantitative Leap

The evolution of this compound solid-phase synthesis is best illustrated by the remarkable improvements in key performance metrics over the past four decades. These advancements have been driven by refinements in reagents, instrumentation, and protocols.

| Metric | 1980s (Early Automation) | 1990s | 2000s | 2010s - Present |

| Coupling Efficiency | ~98% | >99% | >99.5% | >99.5% |

| Synthesis Cycle Time | >30 minutes | 15-20 minutes | 5-10 minutes | <5 minutes |

| Error Rate | ~1 in 50 bases | ~1 in 200 bases | ~1 in 500 bases | <1 in 1000 bases |

| Cost per Base | >$10 | ~$1 | ~$0.10 | <$0.05 |

Note: The values presented in this table are approximate and have been compiled from various sources to illustrate the general trend of improvement.

The impact of even small increases in coupling efficiency is exponential, significantly affecting the yield of the desired full-length oligonucleotide, especially for longer sequences.[4] For example, a 100-base oligonucleotide synthesized with 98% average coupling efficiency would yield approximately 13% full-length product, whereas a 99.5% efficiency would yield over 60% full-length product.

The this compound Synthesis Cycle: A Detailed Experimental Protocol

The this compound solid-phase synthesis of DNA and RNA proceeds in a four-step cycle for the addition of each nucleotide. The following is a generalized experimental protocol for a standard synthesis cycle on an automated DNA/RNA synthesizer.

Detritylation (Deblocking)

Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support, exposing the 5'-hydroxyl group for the next coupling reaction.

Reagents:

-

3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

Procedure:

-

The synthesis column containing the solid support is washed with anhydrous acetonitrile (B52724) to ensure a dry environment.

-

The deblocking solution (3% TCA in DCM) is passed through the column for a specified time (typically 30-60 seconds).

-

The acidic solution cleaves the DMT group, which is then washed away with anhydrous acetonitrile. The released DMT cation has a characteristic orange color, and its absorbance can be measured to monitor the efficiency of the coupling step in the previous cycle.

Coupling

Objective: To form a phosphite (B83602) triester bond between the free 5'-hydroxyl group of the growing oligonucleotide chain and the incoming this compound monomer.

Reagents:

-

This compound monomer (dissolved in anhydrous acetonitrile)

-

Activator solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile)

Procedure:

-

The this compound monomer and the activator solution are simultaneously delivered to the synthesis column.

-

The activator protonates the nitrogen of the this compound, making it highly reactive.

-

The activated this compound reacts with the 5'-hydroxyl group of the support-bound nucleotide. This reaction is rapid, typically reaching completion within 30-60 seconds.

-

The column is then washed with anhydrous acetonitrile to remove excess reagents.

Capping

Objective: To block any unreacted 5'-hydroxyl groups from participating in subsequent coupling steps, thereby preventing the formation of deletion mutations (n-1 sequences) in the final product.

Reagents:

-

Capping Reagent A (e.g., Acetic Anhydride (B1165640)/Lutidine/THF)

-

Capping Reagent B (e.g., 16% N-Methylimidazole in THF)

Procedure:

-

The two capping reagents are mixed and delivered to the synthesis column.

-

The acetic anhydride acetylates the unreacted 5'-hydroxyl groups, rendering them inert to further chain elongation.

-

This step is typically performed for 30-60 seconds.

-

The column is washed with anhydrous acetonitrile.

Oxidation

Objective: To convert the unstable phosphite triester linkage to a more stable phosphotriester linkage.

Reagents:

-

Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

Procedure:

-

The oxidizing solution is delivered to the column.

-

The iodine, in the presence of water, oxidizes the P(III) phosphite triester to the P(V) phosphotriester.

-

This reaction is typically complete within 30-60 seconds.

-

The column is washed with anhydrous acetonitrile, completing one synthesis cycle.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Post-Synthesis Processing: Cleavage and Deprotection

Once the desired sequence has been synthesized, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed.

Objective: To release the full-length oligonucleotide from the solid support and remove the protecting groups from the phosphate backbone and the nucleobases.

Reagents:

-

Concentrated Ammonium Hydroxide or a mixture of Ammonium Hydroxide and Methylamine (AMA)

Procedure:

-

The solid support is treated with the cleavage/deprotection solution at room temperature or elevated temperature for a specific period (e.g., 1-2 hours at 55°C).

-

This treatment cleaves the ester linkage holding the oligonucleotide to the support and removes the cyanoethyl groups from the phosphate backbone and the protecting groups from the nucleobases.

-

The resulting solution containing the crude oligonucleotide is then collected. The final product is typically purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Visualizing the Process: Workflows and Pathways

To better understand the logical flow and chemical transformations in this compound synthesis, the following diagrams have been generated using the DOT language.

Caption: The four-step cycle of this compound solid-phase synthesis.

Caption: The overall workflow of oligonucleotide synthesis from start to finish.

Caption: The historical evolution of oligonucleotide synthesis methods.

The Future of Oligonucleotide Synthesis

While this compound chemistry remains the gold standard, research continues to push the boundaries of oligonucleotide synthesis.[2] Current areas of innovation include the development of enzymatic DNA synthesis methods, which promise longer and more accurate sequences, as well as advancements in microfluidics and microarray-based synthesis for high-throughput applications. The drive for greener, more sustainable chemical processes is also influencing the development of new reagents and solvents.

The history of this compound solid-phase synthesis is a testament to the power of chemical innovation to drive biological discovery. From its conceptual beginnings to its current state as a highly optimized and automated process, this technology has been and will continue to be an indispensable tool for researchers, scientists, and drug development professionals working at the forefront of the life sciences.

References

Phosphoramidite Nomenclature and Chemical Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of phosphoramidite nomenclature, chemical structure, and the fundamental principles of their application in oligonucleotide synthesis. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and nucleic acid chemistry.

Introduction to Phosphoramidites

Phosphoramidites are the cornerstone of modern solid-phase oligonucleotide synthesis, a technology that has revolutionized molecular biology, diagnostics, and the development of therapeutic oligonucleotides.[1] These trivalent phosphorus compounds are derivatives of natural or synthetic nucleosides, chemically modified with protecting groups to ensure specific and efficient stepwise addition of nucleotide monomers to a growing oligonucleotide chain.[2] The this compound method, first introduced in the early 1980s, remains the gold standard due to its high coupling efficiency and amenability to automation.[1]

Chemical Structure of Phosphoramidites

A standard nucleoside this compound consists of a central phosphorus atom bonded to a protected nucleoside, a diisopropylamino group, and a 2-cyanoethyl group.[2] Each component plays a crucial role in the synthesis process.

-

Protected Nucleoside: The nucleoside (a sugar moiety linked to a nucleobase) is the core building block. To prevent unwanted side reactions during synthesis, reactive functional groups on the nucleoside are protected.

-

5'-Hydroxyl Protecting Group (DMT): The 5'-hydroxyl group of the sugar is protected by a dimethoxytrityl (DMT) group. This acid-labile group is removed at the beginning of each synthesis cycle to allow the coupling of the next this compound.[2]

-

Phosphorus-Protecting Group (2-Cyanoethyl): The phosphorus atom is protected by a 2-cyanoethyl group. This base-labile group prevents side reactions at the phosphorus center and is removed at the end of the synthesis.[2]

-

Diisopropylamino Group: This group is attached to the phosphorus atom and acts as a leaving group during the coupling reaction. Its protonation by an activator initiates the formation of a highly reactive intermediate.[3]

-

Exocyclic Amine Protecting Groups: The exocyclic amino groups of adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C) are protected to prevent side reactions. Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) for G.[2] Thymine (T) does not have an exocyclic amino group and therefore does not require this protection.[2]

DNA vs. RNA Phosphoramidites

The primary structural difference between DNA and RNA phosphoramidites lies in the sugar moiety. DNA phosphoramidites contain a 2'-deoxyribose sugar, while RNA phosphoramidites have a ribose sugar with a hydroxyl group at the 2' position. This 2'-hydroxyl group in RNA is reactive and must be protected during synthesis to prevent side reactions and chain cleavage. Common 2'-hydroxyl protecting groups include tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM).[4]

Below is a diagram illustrating the general chemical structures of DNA and RNA phosphoramidites.

References

The Cornerstone of Modern Biotechnology: A Technical Guide to Automated DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles of automated DNA synthesis, the technology that underpins much of modern molecular biology, genetic engineering, and drug development. We will explore the core chemical processes, present key quantitative data, provide detailed experimental protocols, and visualize the intricate workflows that enable the precise, custom manufacturing of oligonucleotides.

The Chemistry of DNA Synthesis: The Phosphoramidite Method

Automated DNA synthesis is predominantly achieved through the this compound chemical method, a highly efficient and reliable process performed on a solid support.[1][2] This technique allows for the sequential addition of nucleotide residues in a specific order to create a custom DNA strand. The synthesis proceeds in the 3' to 5' direction, which is the opposite of enzymatic DNA synthesis in biological systems.[3][4]

The entire process is a cycle of four key chemical reactions for each nucleotide added: deblocking (or detritylation), coupling, capping, and oxidation.[5] These steps are meticulously controlled by an automated synthesizer that delivers specific reagents to a column containing the solid support where the oligonucleotide chain is being built.[4]

Core Components:

-

Solid Support: Typically controlled pore glass (CPG) or polystyrene beads, which provide a stable, insoluble surface for the synthesis to occur upon.[6] The first nucleoside is attached to this support.

-

Phosphoramidites: These are the building blocks of the synthetic DNA. They are nucleosides with reactive phosphite (B83602) groups and protecting groups on the 5'-hydroxyl and the exocyclic amino groups of the bases (except for thymine).[5] The protecting groups prevent unwanted side reactions.

-

Reagents: A series of chemical reagents are used to drive the four steps of the synthesis cycle, including acids for deblocking, activators for coupling, capping agents, and an oxidizing agent.

The Automated Synthesis Cycle: A Step-by-Step Chemical Workflow

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of one nucleotide to the growing chain. The following diagram illustrates the logical flow of reagent delivery and chemical transformations in a single cycle.

Caption: The four-step this compound synthesis cycle for the addition of a single nucleotide.

Detailed Chemical Steps

-

Step 1: Deblocking (Detritylation): The cycle begins with the removal of the 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support.[7] This is achieved by treating the support with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[6] The removal of the DMT group exposes a reactive 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.[3] The orange-colored DMT cation that is released can be measured spectrophotometrically to monitor the efficiency of the synthesis.[6]

-

Step 2: Coupling: The next nucleoside, in the form of a this compound monomer, is added to the growing chain. The this compound is activated by a catalyst, such as 1H-tetrazole or a derivative, which protonates the diisopropylamino group, converting it into a good leaving group.[6] The activated this compound then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming an unstable phosphite triester linkage.[3]

-

Step 3: Capping: To prevent the formation of oligonucleotides with missing bases (deletion mutations), any unreacted 5'-hydroxyl groups are permanently blocked in this step.[1] This is typically done by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[3][7] This ensures that only the full-length chains are extended in subsequent cycles.

-

Step 4: Oxidation: The unstable phosphite triester linkage formed during the coupling step is converted to a more stable pentavalent phosphate triester.[7] This is achieved by treatment with an oxidizing agent, usually a solution of iodine in the presence of water and pyridine.[3][6] This step stabilizes the DNA backbone and completes the nucleotide addition cycle.

Quantitative Analysis of Synthesis Performance

The success of automated DNA synthesis is highly dependent on the efficiency of each chemical step. Even small inefficiencies can have a significant cumulative effect, particularly for longer oligonucleotides.

Impact of Coupling Efficiency on Final Product Yield

The coupling step is the most critical determinant of the overall yield of the desired full-length oligonucleotide. The following table illustrates the theoretical yield of the full-length product as a function of the coupling efficiency and the length of the oligonucleotide.

| Oligonucleotide Length (bases) | Coupling Efficiency: 98.0% | Coupling Efficiency: 99.0% | Coupling Efficiency: 99.5% |

| 20 | 66.8% | 81.8% | 90.5% |

| 50 | 36.4% | 60.5% | 77.9% |

| 100 | 13.3% | 36.6% | 60.6% |

| 150 | 4.9% | 22.1% | 47.2% |

| 200 | 1.8% | 13.4% | 36.8% |

Data synthesized from various sources indicating the exponential decline in yield with decreasing coupling efficiency for longer oligonucleotides.

Error Rates in Automated DNA Synthesis

Despite the high efficiency of the this compound method, errors can occur during synthesis. These errors can be broadly categorized as deletions, insertions, and substitutions.

| Error Type | Typical Frequency | Primary Cause(s) |

| Deletion | 1 in 100 to 1 in 200 bases | Incomplete coupling reaction followed by failed capping. |

| Insertion | Less common than deletions | Inappropriate activation of the this compound. |

| Substitution | Variable, can be up to 1 in 200 bases | Side reactions on the nucleobases or impurities in the reagents. |

Note: These are generalized figures, and actual error rates can vary significantly depending on the synthesizer, reagents, and the sequence being synthesized.

Experimental Protocols

The following sections provide detailed methodologies for the key stages of automated DNA synthesis.

Protocol for Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the steps for a single cycle of nucleotide addition on an automated DNA synthesizer.

Materials:

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside attached.

-

Phosphoramidites for A, C, G, and T.

-

Deblocking solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Activator solution: 0.45 M 1H-Tetrazole in Acetonitrile (B52724).

-

Capping solution A: Acetic Anhydride in Tetrahydrofuran (THF).

-

Capping solution B: 1-Methylimidazole in THF.

-

Oxidation solution: 0.02 M Iodine in THF/Water/Pyridine.

-

Anhydrous Acetonitrile (for washing).

Procedure:

-

Deblocking:

-

Wash the CPG support with anhydrous acetonitrile.

-

Deliver the deblocking solution to the column and incubate for 60-90 seconds to remove the DMT group.

-

Wash the CPG support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.

-

-

Coupling:

-

Simultaneously deliver the appropriate this compound solution and the activator solution to the column.

-

Incubate for 30-180 seconds to allow the coupling reaction to proceed. The exact time depends on the specific this compound.

-

Wash the CPG support with anhydrous acetonitrile.

-

-

Capping:

-

Deliver capping solutions A and B to the column.

-

Incubate for 30-60 seconds to acetylate any unreacted 5'-hydroxyl groups.

-

Wash the CPG support with anhydrous acetonitrile.

-

-

Oxidation:

-

Deliver the oxidation solution to the column.

-

Incubate for 30-60 seconds to oxidize the phosphite triester to a phosphate triester.

-

Wash the CPG support thoroughly with anhydrous acetonitrile to remove any residual water and oxidizing agent.

-

-

Repeat:

-

Repeat steps 1-4 for each subsequent nucleotide in the desired sequence.

-

Protocol for Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and the protecting groups on the bases and phosphate backbone must be removed.

Materials:

-

Concentrated Ammonium (B1175870) Hydroxide (B78521).

-

Heating block or oven.

Procedure:

-

Cleavage:

-

Transfer the CPG support to a sealed vial.

-

Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.

-

Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the CPG.

-

Carefully transfer the ammonium hydroxide solution containing the oligonucleotide to a new tube, leaving the CPG behind.

-

-

Deprotection:

-

Seal the tube containing the oligonucleotide in ammonium hydroxide.

-

Heat the solution at 55°C for 8-16 hours to remove the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.

-

After cooling, evaporate the ammonium hydroxide to yield the deprotected oligonucleotide.

-

Protocol for HPLC Purification

High-Performance Liquid Chromatography (HPLC) is a common method for purifying synthetic oligonucleotides to a high degree of purity.

Materials:

-

Crude, deprotected oligonucleotide.

-

HPLC system with a UV detector.

-

Reversed-phase C18 column.

-

Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water.

-

Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile.

Procedure:

-

Sample Preparation:

-

Dissolve the dried oligonucleotide in Mobile Phase A.

-

Filter the sample through a 0.22 µm filter.

-

-

HPLC Separation:

-

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

-

Inject the sample onto the column.

-

Run a linear gradient of increasing Mobile Phase B concentration (e.g., from 10% to 70% over 30 minutes).

-

Monitor the elution profile at 260 nm. The full-length product will typically elute as the main, sharp peak.

-

-

Fraction Collection and Desalting:

-

Collect the fraction corresponding to the main peak.

-

Evaporate the solvent.

-

Desalt the purified oligonucleotide to remove the TEAA buffer salts, for example, by using a desalting column or through ethanol (B145695) precipitation.

-

The Overall Automated Workflow

The entire process of automated DNA synthesis, from receiving a digital sequence to producing a purified product, is a highly integrated workflow.

Caption: A high-level overview of the automated DNA synthesis workflow.

This workflow begins with a digital DNA sequence, which is translated into a set of instructions for the automated synthesizer.[8] The synthesizer then performs the chemical synthesis cycle for each base in the sequence.[4] Following synthesis, the crude oligonucleotide undergoes cleavage, deprotection, and purification to yield the final, high-purity product.[2] Quality control measures, such as mass spectrometry or capillary electrophoresis, are employed to verify the identity and purity of the synthesized oligonucleotide.

Conclusion

Automated DNA synthesis, powered by the robust this compound chemistry, is a cornerstone of modern life sciences research and development. Its ability to rapidly and accurately produce custom DNA sequences has enabled countless advancements, from the development of PCR primers and gene probes to the synthesis of entire genes and genomes. A thorough understanding of the fundamental principles, quantitative performance metrics, and experimental protocols outlined in this guide is essential for researchers and professionals seeking to leverage this powerful technology in their work. As the technology continues to evolve, with improvements in efficiency, error rates, and throughput, the applications of synthetic DNA will undoubtedly continue to expand, driving further innovation in medicine, biotechnology, and beyond.

References

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]

- 3. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 4. Automated DNA chemical synthesis - SigutLabs [sigutlabs.com]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

- 6. atdbio.com [atdbio.com]

- 7. blog.biosearchtech.com [blog.biosearchtech.com]

- 8. Homepage | Bureau of Industry and Security [bis.gov]

An In-Depth Technical Guide to Phosphoramidite Reagents for Nucleic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of phosphoramidite chemistry, the cornerstone of modern solid-phase nucleic acid synthesis. We will delve into the fundamental principles, detail the experimental protocols for each stage of the synthesis cycle, present quantitative data to illustrate reaction efficiencies, and visualize the intricate workflows involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of oligonucleotides for a wide array of applications, from basic research to the development of therapeutic agents.

Core Principles of this compound Chemistry

This compound chemistry, a method pioneered by Marvin Caruthers in the early 1980s, has become the universally adopted standard for the chemical synthesis of DNA and RNA.[1] This approach is favored for its high efficiency, adaptability to automation, and the ability to introduce a wide variety of chemical modifications into the nucleic acid structure.[2][3] The synthesis is performed in the 3' to 5' direction, opposite to the biological synthesis, on a solid support, typically controlled pore glass (CPG) or polystyrene.[4][5]

The synthesis is a cyclical process, with each cycle responsible for the addition of a single nucleotide to the growing oligonucleotide chain. A single synthesis cycle consists of four key chemical reactions: deprotection (detritylation), coupling, capping, and oxidation.[6][7]

This compound Monomers: The Building Blocks

The key reagents in this process are nucleoside phosphoramidites, which are stabilized, protected forms of nucleosides. A standard this compound monomer consists of:

-

A Nucleoside: Deoxyribonucleoside (dA, dC, dG, T) or ribonucleoside (A, C, G, U) with its exocyclic amino groups protected.[3]

-

A 5'-Protecting Group: Typically the acid-labile dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl group from participating in unwanted reactions.[8]

-

A 3'-Phosphoramidite Moiety: This reactive group, usually a β-cyanoethyl (CE) N,N-diisopropylthis compound, is the key to forming the internucleotide linkage. The diisopropylamino group provides a balance of stability for storage and high reactivity upon activation.[4][8]

The Solid Support

Solid-phase synthesis relies on an insoluble support material to which the first nucleoside is attached via a cleavable linker.[5] This allows for the easy removal of excess reagents and by-products by simple washing steps after each reaction, greatly simplifying the purification process.[4]

The Four-Step Synthesis Cycle

The automated, stepwise addition of nucleotides is the heart of solid-phase oligonucleotide synthesis. Each cycle meticulously builds the desired sequence with high fidelity.

References

- 1. benchchem.com [benchchem.com]

- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 4. atdbio.com [atdbio.com]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. benchchem.com [benchchem.com]

- 7. glenresearch.com [glenresearch.com]

- 8. twistbioscience.com [twistbioscience.com]

An In-depth Technical Guide to Phosphoramidite Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of phosphoramidite derivatives and analogs, crucial components in the chemical synthesis of oligonucleotides for research, diagnostics, and therapeutic applications. We will delve into the various types of modifications, their impact on oligonucleotide properties, and the experimental protocols for their incorporation.

The Core of Oligonucleotide Synthesis: this compound Chemistry

This compound chemistry is the gold-standard method for the chemical synthesis of DNA and RNA.[1][2] This solid-phase synthesis approach allows for the sequential addition of nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support.[2] The process is highly efficient, with coupling efficiencies typically exceeding 99%, enabling the synthesis of oligonucleotides up to 200 base pairs in length.[1][2]

The standard this compound building block consists of a nucleoside with a this compound group at the 3'-hydroxyl position, a dimethoxytrityl (DMT) protecting group on the 5'-hydroxyl group, and protecting groups on the exocyclic amines of the nucleobases (adenine, guanine, and cytosine).[1][3] The diisopropylamino group on the this compound is a key feature, providing a balance of stability during storage and rapid activation for coupling.[4]

A Spectrum of Modification: Types of this compound Derivatives and Analogs

The versatility of this compound chemistry allows for the incorporation of a wide array of chemical modifications to the oligonucleotide backbone, sugar moiety, and nucleobase. These modifications are instrumental in enhancing the therapeutic potential and diagnostic utility of synthetic oligonucleotides.[5][6][]

Backbone Modifications

Modifications to the phosphodiester backbone are primarily aimed at increasing nuclease resistance, a critical attribute for in vivo applications.[6][8]

-

Phosphorothioates (PS): This is the most common backbone modification, where a non-bridging oxygen atom in the phosphate (B84403) linkage is replaced by a sulfur atom.[8][9] This change significantly enhances resistance to nuclease degradation.[8] However, the introduction of a chiral center at the phosphorus atom results in a mixture of diastereomers, which can sometimes lead to off-target effects.[10]

-

Phosphorodiamidate Morpholino Oligomers (PMOs): PMOs feature a completely different backbone structure, replacing the sugar-phosphate backbone with a series of morpholino rings linked by phosphorodiamidate groups.[11] This modification confers exceptional nuclease resistance and a neutral charge, reducing non-specific protein binding.[11]

-

Other Backbone Analogs: A variety of other backbone modifications have been explored, including boranephosphonates and phosphoramidates, each offering unique properties in terms of nuclease resistance, charge, and hybridization characteristics.[4][]

Sugar Modifications

Modifications at the 2' position of the ribose sugar can enhance binding affinity to target RNA, increase nuclease resistance, and modulate the oligonucleotide's conformational properties.[][13]

-

2'-O-Methyl (2'-OMe): The addition of a methyl group to the 2'-hydroxyl of the ribose is a common modification that increases both nuclease resistance and binding affinity.[3][]

-

2'-Fluoro (2'-F): The substitution of the 2'-hydroxyl group with a fluorine atom also enhances nuclease resistance and binding affinity.[][13]

-

2'-O-Methoxyethyl (2'-MOE): This modification provides a significant increase in binding affinity and nuclease stability.[13][14]

-

Locked Nucleic Acids (LNAs): LNAs contain a methylene (B1212753) bridge that "locks" the ribose ring in an A-form conformation, leading to a dramatic increase in thermal stability and binding affinity for complementary RNA strands.[8]

Base Modifications and Functionalization

Modifying the nucleobases or attaching functional groups allows for the introduction of specific properties for detection, purification, or targeted delivery.

-

Fluorescent Dyes: Phosphoramidites conjugated to fluorescent dyes such as FAM, Cy3, and Cy5 are widely used to label oligonucleotides for applications like quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and microarrays.[5][8][15][]

-

Biotin (B1667282): Biotin phosphoramidites enable the incorporation of a biotin label for affinity purification or immobilization of the oligonucleotide.[15]

-

Linkers and Spacers: A variety of linker and spacer phosphoramidites are available to introduce flexible chains or reactive groups at specific positions within the oligonucleotide.[13] These can be used for conjugating other molecules, such as peptides or antibodies.

-

Modified Bases: Phosphoramidites containing non-canonical bases or modified natural bases are used to study DNA-protein interactions, expand the genetic alphabet, or introduce specific cross-linking capabilities.[3][6]

Quantitative Data on this compound Performance

The efficiency of oligonucleotide synthesis and the properties of the final product are highly dependent on the specific phosphoramidites used. The following tables summarize key quantitative data for common this compound derivatives.

| This compound Type | Average Coupling Efficiency (%) | Key Properties |

| Standard DNA | >99 | Standard for routine DNA synthesis |

| Standard RNA | >98 | Requires 2'-OH protection |

| 2'-O-Methyl | >99 | Increased nuclease resistance and binding affinity[] |

| 2'-Fluoro | >99 | Increased nuclease resistance and binding affinity[] |

| Phosphorothioate (B77711) | >98 | High nuclease resistance[8] |

| LNA | >98 | Very high binding affinity and thermal stability[8] |

| Fluorescent Dye (e.g., FAM) | >95 | Enables fluorescent labeling[5] |

Table 1: Comparison of Coupling Efficiencies for Various this compound Derivatives.

| Oligonucleotide Modification | Nuclease Resistance | Thermal Stability (ΔTm per modification) |

| Unmodified DNA | Low | Baseline |

| Phosphorothioate | High | ~ -0.5 °C |

| 2'-O-Methyl | Moderate | ~ +1.5 °C |

| 2'-Fluoro | Moderate | ~ +2.0 °C |

| 2'-MOE | High | ~ +2.5 °C |

| LNA | Very High | ~ +3 to +8 °C |

Table 2: Impact of Modifications on Oligonucleotide Properties.

Experimental Protocols

This section provides detailed methodologies for the key steps in solid-phase oligonucleotide synthesis using this compound chemistry.

Standard Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides on a solid support follows a four-step cycle for each nucleotide addition.[2][17]

Materials:

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside attached

-

This compound monomers (dissolved in anhydrous acetonitrile)

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT) in acetonitrile)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Anhydrous acetonitrile (B52724) for washing

Procedure:

-

Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.[17] This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The column is then washed with anhydrous acetonitrile.

-

Coupling: The this compound monomer and the activator are delivered to the column simultaneously. The activator protonates the diisopropylamino group of the this compound, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[17]

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, a capping step is performed. The capping solution acetylates any unreacted hydroxyl groups.[17]

-

Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable phosphate triester linkage using the oxidizing solution.[17]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Synthesis of Phosphorothioate Oligonucleotides

The synthesis of phosphorothioate oligonucleotides follows the standard cycle, with the oxidation step being replaced by a sulfurization step.[18]

Materials:

-

All materials from the standard synthesis protocol.

-

Sulfurizing reagent (e.g., 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent) in acetonitrile).

Procedure:

-

Follow steps 1 and 2 of the standard synthesis cycle (Deblocking and Coupling).

-

Sulfurization: Instead of the oxidizing solution, the sulfurizing reagent is delivered to the column. This converts the phosphite triester linkage to a phosphorothioate triester linkage.

-

Follow step 3 of the standard synthesis cycle (Capping).

Incorporation of Fluorescent Phosphoramidites

Fluorescent phosphoramidites are typically incorporated at the 5' end of the oligonucleotide, although internal labeling is also possible.[5][19]

Procedure:

-

For 5' labeling, the fluorescent this compound is used in the final coupling cycle of the synthesis.

-

The coupling time for fluorescent phosphoramidites may need to be extended compared to standard nucleoside phosphoramidites to ensure high coupling efficiency.

-

The subsequent capping and oxidation steps are performed as in the standard protocol.

Visualizing Workflows and Pathways

Solid-Phase Oligonucleotide Synthesis Workflow

Caption: The four-step cycle of solid-phase oligonucleotide synthesis using this compound chemistry.

Antisense Oligonucleotide Mediated Gene Silencing

Caption: Mechanism of action for an antisense oligonucleotide designed to inhibit protein expression.

SELEX Workflow for Aptamer Selection

Caption: The iterative process of Systematic Evolution of Ligands by Exponential Enrichment (SELEX).

References

- 1. Synthesis and Purification Methods of 2'-OMe-rG(ibu) this compound - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. glenresearch.com [glenresearch.com]

- 4. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FAM this compound: A Key Reagent for Fluorescently La... [sbsgenetech.com]

- 6. blog.entegris.com [blog.entegris.com]

- 8. researchgate.net [researchgate.net]

- 9. US20220010309A1 - Synthesis of modified oligonucleotides with increased stability - Google Patents [patents.google.com]

- 10. glenresearch.com [glenresearch.com]

- 11. mdpi.com [mdpi.com]

- 13. youtube.com [youtube.com]

- 14. 2’-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics [biosyn.com]

- 15. trilinkbiotech.com [trilinkbiotech.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. atdbio.com [atdbio.com]

The Cornerstone of Oligonucleotide Synthesis: A Technical Guide to the Phosphoramidite Method

For Researchers, Scientists, and Drug Development Professionals

The ability to chemically synthesize oligonucleotides with a defined sequence has revolutionized molecular biology, diagnostics, and the development of novel therapeutics. At the heart of this capability lies the phosphoramidite method, a robust and highly efficient chemical strategy for the solid-phase synthesis of DNA, RNA, and their analogues.[1] Its introduction in the early 1980s transformed oligonucleotide production from a laborious, low-yield process into a rapid, automated, and scalable endeavor, paving the way for advancements in fields ranging from genetic research to precision medicine.[2][3]

This in-depth technical guide explores the core principles of this compound chemistry, provides detailed experimental protocols, presents key quantitative data, and visualizes the intricate workflows and related biological pathways.

Key Features and Advantages of the this compound Method

The this compound method is the gold standard for oligonucleotide synthesis due to a combination of key features that confer significant advantages over other synthetic approaches.[] The synthesis is a cyclical process, with each cycle consisting of four main chemical reactions to add a single nucleotide to the growing chain, which is anchored to a solid support.[5]

Core Features:

-

Solid-Phase Synthesis: The growing oligonucleotide chain is covalently attached to an insoluble solid support, typically controlled pore glass (CPG) or polystyrene. This simplifies the synthesis by allowing for the easy removal of excess reagents and byproducts by simple washing after each chemical step, eliminating the need for purification of intermediates.[5]

-

This compound Monomers: The building blocks are nucleoside phosphoramidites, which are stabilized derivatives of natural nucleosides.[6] These monomers possess protecting groups on the 5'-hydroxyl, the exocyclic amines of the nucleobases (adenine, guanine, and cytosine), and the phosphate (B84403) group to prevent unwanted side reactions.

-

Directionality: The synthesis proceeds in the 3' to 5' direction, which is the opposite of the natural enzymatic synthesis of nucleic acids.[5]

-

Four-Step Cycle: For each nucleotide addition, a four-step cycle of deblocking (detritylation), coupling, capping, and oxidation is performed.

Key Advantages:

-

High Coupling Efficiency: The coupling reaction, where a new this compound is added to the growing chain, is remarkably efficient, with stepwise yields typically exceeding 99%.[7] This high efficiency is crucial for the synthesis of long oligonucleotides, as the overall yield is a product of the efficiency of each individual coupling step.

-

Automation and Scalability: The cyclical nature of the process and the use of a solid support make the this compound method highly amenable to automation.[1] Automated synthesizers can produce oligonucleotides of varying lengths and sequences with high throughput and reproducibility. The synthesis can also be scaled up to produce the large quantities of oligonucleotides required for therapeutic applications.

-

Versatility: The modularity of the this compound approach allows for the incorporation of a wide variety of modified nucleotides, labels (such as fluorescent dyes), and linkers into the oligonucleotide sequence. This versatility is essential for creating probes for diagnostic assays, developing nuclease-resistant therapeutic oligonucleotides, and for a myriad of other research applications.[6]

-

Rapid Synthesis: The individual reactions within the synthesis cycle are fast, allowing for the rapid assembly of oligonucleotide chains. A standard synthesis cycle for adding one nucleotide can be completed in a matter of minutes.

Quantitative Data in this compound Synthesis

The success of oligonucleotide synthesis is critically dependent on the efficiency of each chemical step. The following table summarizes key quantitative parameters of the this compound method.

| Parameter | Typical Value/Range | Significance |

| Coupling Efficiency | > 99% | High efficiency is essential for achieving a good yield of the full-length oligonucleotide, especially for longer sequences.[7] |

| This compound Concentration | 0.05 M - 0.1 M in anhydrous acetonitrile (B52724) | Ensures a sufficient excess of the monomer to drive the coupling reaction to completion.[8] |

| Activator Concentration | 0.25 M - 0.5 M in anhydrous acetonitrile | The concentration of the activator (e.g., 5-ethylthio-1H-tetrazole) is critical for the efficient activation of the this compound. |

| Coupling Time | 30 seconds - 15 minutes | Varies depending on the specific this compound and activator used. Modified or sterically hindered phosphoramidites may require longer coupling times.[8] |

| Deblocking Reagent | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (B109758) | Complete removal of the 5'-DMT protecting group is necessary for the subsequent coupling reaction.[9] |

| Oxidizing Reagent | 0.02 M - 0.1 M Iodine in THF/pyridine/water | Ensures the stable phosphate triester is formed from the unstable phosphite (B83602) triester.[9] |

| Water Content in Solvents | < 30 ppm (preferably < 10 ppm) | The this compound coupling reaction is highly sensitive to moisture, which can lead to reduced coupling efficiency.[8] |

Experimental Protocols

The following are detailed methodologies for the key experiments in solid-phase oligonucleotide synthesis using the this compound method. These protocols are generalized and may require optimization based on the specific synthesizer, reagents, and scale of synthesis.

Solid Support and Initial Nucleoside Attachment

The synthesis begins with the first nucleoside attached to a solid support, typically Controlled Pore Glass (CPG), via a cleavable linker. This pre-derivatized support is packed into a synthesis column.

The Synthesis Cycle

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

-

Objective: To remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide of the growing chain, exposing the 5'-hydroxyl group for the next coupling reaction.[9]

-

Reagents:

-

Deblocking solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in anhydrous dichloromethane (DCM).[9]

-

Anhydrous acetonitrile (for washing).

-

-

Procedure:

-

The synthesis column is washed with anhydrous acetonitrile to ensure an anhydrous environment.

-

The deblocking solution is passed through the column. The acid cleaves the DMT group, resulting in a free 5'-hydroxyl group and the release of the orange-colored DMT cation.

-

The column is washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation. The intensity of the orange color of the DMT cation can be measured spectrophotometrically to monitor the coupling efficiency of the previous cycle.[5]

-

-

Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group of the growing oligonucleotide chain and the incoming nucleoside this compound.

-

Reagents:

-

Nucleoside this compound solution (e.g., 0.1 M in anhydrous acetonitrile).[8]

-

Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

-

Anhydrous acetonitrile (for washing).

-

-

Procedure:

-

The synthesis column is washed with anhydrous acetonitrile.

-

The nucleoside this compound and activator solutions are mixed and delivered to the column. The activator protonates the diisopropylamino group of the this compound, making it a good leaving group.[5]

-

The activated this compound reacts with the 5'-hydroxyl group of the support-bound oligonucleotide.

-

The column is washed with anhydrous acetonitrile to remove unreacted this compound and activator.

-

-

Objective: To block any unreacted 5'-hydroxyl groups that failed to couple in the previous step, preventing them from participating in subsequent cycles and forming deletion mutations.[1]

-

Reagents:

-

Capping A solution: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF) or acetonitrile.

-

Capping B solution: 16% N-Methylimidazole (NMI) in THF.[9]

-

Anhydrous acetonitrile (for washing).

-

-

Procedure:

-

The synthesis column is washed with anhydrous acetonitrile.

-

The Capping A and Capping B solutions are mixed and delivered to the column. The mixture rapidly acetylates any free 5'-hydroxyl groups.

-

The column is washed with anhydrous acetonitrile to remove excess capping reagents and byproducts.

-

-

Objective: To convert the unstable phosphite triester linkage to a stable pentavalent phosphate triester.[5]

-

Reagents:

-

Oxidizing solution: 0.02 M - 0.1 M Iodine in a mixture of THF, pyridine, and water.[9]

-

Anhydrous acetonitrile (for washing).

-

-

Procedure:

-

The synthesis column is washed with anhydrous acetonitrile.

-

The oxidizing solution is delivered to the column. The iodine, in the presence of water, oxidizes the phosphite triester to a phosphate triester.

-

The column is washed with anhydrous acetonitrile to remove the oxidizing solution.

-

Post-Synthesis: Cleavage and Deprotection

-

Objective: To cleave the synthesized oligonucleotide from the solid support and remove all remaining protecting groups from the phosphate backbone and the nucleobases.

-

Reagents:

-

Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[5]

-

-

Procedure:

-

The synthesis column is removed from the synthesizer, and the solid support is transferred to a sealed vial.

-

Concentrated ammonium hydroxide is added to the vial. This cleaves the oligonucleotide from the support via hydrolysis of the linker. This step is typically performed at room temperature for 1-2 hours.[9]

-

The sealed vial is then heated (e.g., at 55°C for 8-16 hours) to remove the protecting groups from the nucleobases (e.g., benzoyl and isobutyryl groups).[9]

-

After cooling, the solution containing the deprotected oligonucleotide is separated from the solid support.

-

The final product is typically purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

-

Visualizing the Process and Application

Diagrams are essential for understanding the complex chemical and biological processes involved in oligonucleotide synthesis and their applications.

Caption: The four-step cycle of this compound-based solid-phase oligonucleotide synthesis.

Oligonucleotides synthesized by the this compound method, particularly antisense oligonucleotides (ASOs), are designed to modulate gene expression by binding to specific mRNA targets. A prominent area of research is the development of ASOs to target oncogenic pathways in cancer. For example, ASOs can be designed to inhibit the expression of the KRAS protein, a key driver in many cancers.[10][11]

Caption: Antisense oligonucleotide (ASO) targeting of the KRAS signaling pathway in cancer.

Conclusion

The this compound method remains the cornerstone of chemical oligonucleotide synthesis, offering a powerful and versatile platform for the production of high-fidelity custom nucleic acids. Its high efficiency, scalability, and amenability to automation have been instrumental in advancing research, diagnostics, and the development of oligonucleotide-based therapeutics. A thorough understanding of the underlying chemistry and meticulous control over the synthesis parameters are paramount to harnessing the full potential of this indispensable technology.

References

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. blog.invitek.com [blog.invitek.com]

- 3. vapourtec.com [vapourtec.com]

- 5. atdbio.com [atdbio.com]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]